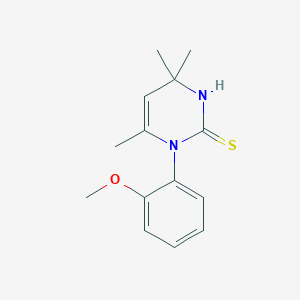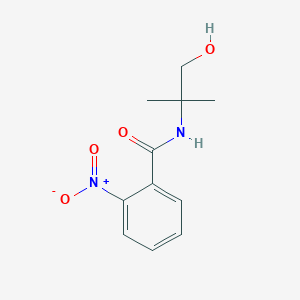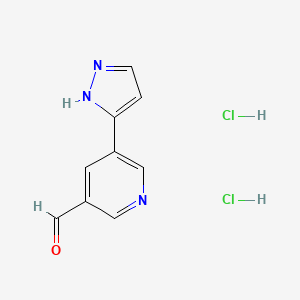
2,3,6-Trifluorotoluene (Methyl D3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trifluorotoluene, also known as Methyl D3, is an organic compound with the formula of C6H5CF3 . This colorless fluorocarbon is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . The reaction can be represented as: PhX + CF3I → PhCF3 (where X = I, Br) . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis
The molecular formula of 2,3,6-Trifluorotoluene is C6H5CF3 . Its average mass is 146.110 Da and its monoisotopic mass is 146.034332 Da .Chemical Reactions Analysis
Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .Physical And Chemical Properties Analysis
2,3,6-Trifluorotoluene is a colorless liquid with an aromatic odor . It has a density of 1.19 g/mL at 20 °C, a melting point of -29.05 °C, and a boiling point of 103.46 °C . It is soluble in ether, benzene, ethanol, and acetone, and miscible in n-heptane and CCl4 .Safety and Hazards
2,3,6-Trifluorotoluene is classified as a highly flammable liquid and vapor . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,4-trifluoro-3-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRWIKZIXEYRM-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluorotoluene (Methyl D3) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2683493.png)


![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2683497.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2683499.png)
![2,3-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2683503.png)
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2683504.png)
![N-[4-(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamino)-phenyl]-acetamide](/img/structure/B2683505.png)


